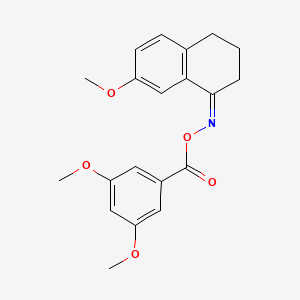![molecular formula C28H24N2O3 B5916701 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5916701.png)
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential medicinal properties. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
作用機序
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide acts on the endocannabinoid system in the body, specifically targeting the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce seizure activity. Additionally, it has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of using 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and targeted experiments on the endocannabinoid system. However, a limitation of using 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is its potential for abuse and the need for strict safety protocols when handling this compound.
将来の方向性
There are several future directions for research on 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide. One area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more studies on the safety and toxicity of this compound to ensure its safe use in lab experiments and potential clinical applications.
合成法
The synthesis of 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-naphthylamine to form the intermediate product. This intermediate product is then reacted with 4-methylphenyl isocyanate to form the final product, 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide. The synthesis of this compound has been extensively studied and optimized to improve its yield and purity.
科学的研究の応用
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
特性
IUPAC Name |
4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-19-10-14-23(15-11-19)29-28(32)26(30-27(31)21-12-16-24(33-2)17-13-21)18-22-8-5-7-20-6-3-4-9-25(20)22/h3-18H,1-2H3,(H,29,32)(H,30,31)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHFKMMPFVZQW-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916657.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5916661.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916683.png)
![ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916686.png)
![methyl 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916691.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916699.png)